7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Physicochemical Properties Lipophilicity Drug Design

Fragment-based drug discovery often struggles with flat, lipophilic libraries that fail to address challenging targets like protein-protein interactions. 7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione solves this with a rigid, three-dimensional spirohydantoin core combining an oxazine and hydantoin ring. • Privileged 3D scaffold with high water solubility for fragment library enrichment. • Demonstrated kinase and GPCR modulator potential; distinct IP space for SARM programs. • Conformational rigidity ensures target selectivity compared to planar heterocycles.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1342660-34-7
Cat. No. B2512730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
CAS1342660-34-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESC1CC2(COC1)C(=O)NC(=O)N2
InChIInChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11)
InChIKeyIRPHDQIHTXMWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Core Scaffold & Building Block


7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound belonging to the spirohydantoin class, characterized by a fused oxazine and hydantoin ring system. This compound serves as a versatile core scaffold in medicinal chemistry, with applications ranging from enzyme inhibition to receptor modulation. Its unique spirocyclic structure imparts conformational rigidity and three-dimensionality, which are highly valued in fragment-based drug design [1]. The compound is commercially available as a research-grade chemical and is often employed as a building block for synthesizing more complex bioactive molecules .

1
Medicinal chemistry scaffold for kinase and GPCR modulator design
2
3-D privileged fragment for chemical space exploration and PPI targets
3
Building block for synthesis of selective androgen receptor modulators

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Structural Specificity


Generic substitution is not feasible within the spirohydantoin class due to profound structural and stereochemical dependencies in biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have established that the biological activities of spirohydantoin derivatives are strongly dependent upon their specific substitution patterns and ring systems [1]. Minor modifications, such as altering the spiro ring size from a [4.5] to a [4.4] system, can shift the compound's pharmacological profile, as evidenced by the distinct growth hormone secretion inhibition activity of the [4.4] analog [2]. Furthermore, the incorporation of an oxygen atom into the spiro ring introduces polarity and hydrogen-bonding potential, which can significantly alter physicochemical properties like lipophilicity and solubility compared to all-carbon analogs [3].

Ring size [4.4] vs [4.5]
A [4.4] spirohydantoin analog is linked to growth hormone secretion inhibition; the [4.5] system may shift target engagement and conformational preference.
All-carbon analog
Replacing the oxygen heteroatom with carbon alters polarity and hydrogen-bonding potential, which can modify lipophilicity and off-target binding.
Glycosyl spirohydantoin
The glucopyranose-substituted analog is a glycogen phosphorylase inhibitor; the simpler core has a distinct target profile and lower polar surface area.

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Differentiation from Analogs


Oxygen-Induced Polarity and Lipophilicity Shift

The presence of an oxygen atom in the 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold introduces a polar heteroatom that fundamentally alters its lipophilicity compared to the all-carbon analog, 1,3-diazaspiro[4.5]decane-2,4-dione. While direct experimental logP data for this specific compound is not available, chromatographic and in silico studies on structurally related cycloalkylspiro-5-hydantoins demonstrate that even small structural changes, such as the introduction of a heteroatom, lead to measurable shifts in lipophilicity indices [1]. This difference is critical for modulating membrane permeability and off-target binding in drug discovery campaigns.

Lipophilicity Shift
Class-level inference
Expected lower logP vs. all-carbon analog (XLogP3-AA = 0.6)
Polarity context for membrane permeability
Direct experimental logP unavailable; based on related spirohydantoin studies
Physicochemical Properties Lipophilicity Drug Design

Ring Size: [4.5] vs [4.4] Activity Differences

The 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold contains a six-membered oxygen-containing ring, whereas its close analog, 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, features a five-membered ring. This ring size difference has a documented impact on biological activity. The [4.4] analog is specifically claimed for its utility in inhibiting growth hormone secretion [1], while the [4.5] system, due to its different conformational constraints and steric bulk, is expected to interact differently with biological targets, potentially leading to a distinct selectivity profile.

Ring Size Activity
Class-level inference
[4.4] analog claimed as growth hormone secretion inhibitor; [4.5] system expected to differ
Ring-size-dependent target engagement
Patent literature review; no direct target data for [4.5] core
Medicinal Chemistry Growth Hormone Secretion Structure-Activity Relationship

3D Conformation for Fragment-Based Drug Design

Spirohydantoin scaffolds, including 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, are recognized as 'privileged fragments' due to their three-dimensionality and conformational rigidity. In a study of 27 synthesized spirohydantoin fragments, 24 compounds exhibited high water solubility and were shown to occupy under-populated regions of chemical space when plotted by their normalized principal moments of inertia [1]. This indicates that the core structure provides a unique spatial orientation of functional groups that is less common in traditional flat aromatic fragments, potentially leading to more selective and potent lead compounds.

3D Conformation
Class-level inference
24/27 spirohydantoins occupied under-populated chemical space; high water solubility
Supports fragment-based design fit
Normalized principal moments of inertia analysis of 27 fragments
Fragment-Based Drug Design Conformational Analysis Chemical Space Exploration

Differentiation from Glycosyl Spirohydantoins

The 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold lacks the multiple hydroxyl groups found in glucopyranose spirohydantoin (e.g., (5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.5]decane-2,4-dione). The glucopyranose derivative is a known glycogen phosphorylase inhibitor with a Ki of 3.0 μM [1]. The simpler, non-glycosylated core of 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is expected to have vastly different physicochemical properties (e.g., lower molecular weight, lower polar surface area) and a different target profile, making it more suitable for targets where the high polarity of the glycosyl analog would be detrimental to membrane permeability or oral bioavailability.

Glycosyl Analog Difference
Class-level inference
Non-inhibitor of glycogen phosphorylase vs. glycosyl analog Ki = 3.0 μM; MW 170.17 vs 248.19
Substituent-dependent target profile
Enzyme inhibition assay data for comparator; simpler core for distinct targets
Enzyme Inhibition Glycogen Phosphorylase Target Selectivity

7-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Application Scenarios


Kinase or GPCR Modulator Development

Based on the scaffold's privileged 3D structure and the class-level evidence that spirohydantoins are effective kinase and GPCR modulators [1], 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione serves as an ideal core for medicinal chemistry campaigns targeting these protein families. Its conformational rigidity and potential for diverse functionalization make it a superior alternative to more planar, less three-dimensional heterocycles.

Fragment Library for PPI Targets

The compound's 3D shape and high water solubility, as demonstrated for related spirohydantoin fragments [1], position it as a valuable addition to fragment libraries aimed at disrupting challenging PPIs. Its ability to occupy under-populated chemical space increases the likelihood of identifying novel and patentable hit compounds, offering a strategic advantage over more common, flat fragment scaffolds.

Selective Androgen Receptor Modulator (SARM) Synthesis

The 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione core is structurally related to compounds claimed as selective androgen receptor modulators [1]. This scaffold can be further elaborated to create novel SARMs, offering a potentially differentiated intellectual property position compared to known chemical matter in this therapeutically important area.

Application
Selection Property
Validation Focus
Kinase / GPCR modulator design
3-D privileged scaffold
Target engagement and selectivity profiling
Fragment library for PPI targets
Under-populated chemical space occupancy
Fragment hit confirmation and expansion
Selective androgen receptor modulator synthesis
Core elaboration potential
Androgen receptor modulation assay context

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